2,3-Dimethylindole

Catalog No.
S597152
CAS No.
91-55-4
M.F
C10H11N
M. Wt
145.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylindole

CAS Number

91-55-4

Product Name

2,3-Dimethylindole

IUPAC Name

2,3-dimethyl-1H-indole

Molecular Formula

C10H11N

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3

InChI Key

PYFVEIDRTLBMHG-UHFFFAOYSA-N

SMILES

CC1=C(NC2=CC=CC=C12)C

Synonyms

2,3-dimethylindole

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C

The exact mass of the compound 2,3-Dimethylindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24936. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dimethylindole (CAS 91-55-4) is a highly specialized bicyclic heteroaromatic building block characterized by methyl substitutions at both the C2 and C3 positions of the pyrrole ring. In standard indole chemistry, the C3 position is highly nucleophilic, making it the default site for electrophilic attack, while the C2 position serves as a secondary reactive site. By sterically and electronically blocking both of these positions, 2,3-dimethylindole fundamentally alters the molecule's reactivity profile, forcing chemical transformations to occur either at the N1 position or on the fused benzene ring (C5/C6)[1]. This structural rigidification makes it an essential procurement choice for process chemists and materials scientists who require a stable indole core for the synthesis of complex pharmaceuticals, oxidation-resistant dyes, and electroactive polymers without the risk of unwanted pyrrole-ring functionalization.

Substituting 2,3-dimethylindole with cheaper, more common analogs like unsubstituted indole or 2-methylindole introduces severe regioselectivity failures during complex synthesis [1]. Because the C3 position remains unblocked in these alternatives, they will overwhelmingly undergo electrophilic aromatic substitution at the pyrrole ring rather than the target N1 or benzene-ring sites. This results in the rapid generation of C3-alkylated or C3-formylated byproducts, catastrophically reducing the yield of the desired C5/C6 or N-functionalized targets[2]. Furthermore, C3-open indoles are highly susceptible to oxidative degradation and dimerization under standard atmospheric or enzymatic conditions. Procuring the specifically 2,3-disubstituted variant is the only way to bypass complex, multi-step protecting group strategies when downstream applications require an intact, unfunctionalized pyrrole core.

Kinetic Suppression of Pyrrole-Ring Electrophilic Substitution

In competitive Vilsmeier-Haack formylation assays, the reactivity of the indole core is highly dependent on its substitution pattern. 2-Methylindole exhibits a relative reaction rate of 9.2 (compared to an unsubstituted indole baseline of 1.0), predominantly reacting at the open C3 position [1]. In stark contrast, 2,3-dimethylindole exhibits a relative rate of just 0.11, effectively suppressing pyrrole-ring reactivity and redirecting electrophilic attack to the benzene ring or nitrogen atom [1].

Evidence DimensionRelative reactivity rate in Vilsmeier-Haack formylation
Target Compound Data0.11 relative rate
Comparator Or Baseline2-Methylindole (9.2 relative rate)
Quantified Difference~83-fold reduction in pyrrole-ring reactivity
ConditionsCompetitive procedure in N,N-dimethylformamide with POCl3 at 25°C

Buyers seeking to functionalize the benzene ring of the indole core must procure the 2,3-dimethylated variant to prevent rapid, unwanted electrophilic consumption of the pyrrole ring.

Enabling High-Yield C6-Alkylation via C3-Blocking

Unsubstituted or partially substituted indoles typically undergo alkylation at the C3 position due to its high nucleophilicity. By utilizing 2,3-dimethylindole, chemists can force regiodivergent alkylation. Under specific solvent and catalyst conditions, 2,3-disubstituted indoles successfully undergo C6-alkylation with p-quinone methides, achieving yields of 84–88%[1]. This transformation is impossible with C3-open analogs like 2-methylindole, which default entirely to C3-alkylation [1].

Evidence DimensionC6-alkylation product yield
Target Compound Data84–88% yield for C6-alkylation
Comparator Or BaselineC3-open indoles (0% C6 yield, default to C3)
Quantified DifferenceComplete shift in regioselectivity from C3 to C6
ConditionsReaction with p-quinone methides using In(OTf)3 catalyst in THF at 90°C

Procuring 2,3-dimethylindole is mandatory for synthetic routes requiring direct C6-functionalization, completely bypassing the need for complex protecting-group strategies.

Metabolic and Oxidative Stability of the Pyrrole Ring

The oxidative degradation of indoles via indoleamine 2,3-dioxygenase (IDO) and H2O2 reveals stark differences based on substitution. 2-Methylindole undergoes rapid monooxygenation with 75% incorporation of 18O from labeled H2O2 at the pyrrole ring [1]. Conversely, 2,3-dimethylindole completely resists this standard monooxygenation pathway, showing 0% 18O incorporation, and instead undergoes a distinct, slower dioxygenation mechanism [1].

Evidence Dimension18O incorporation during IDO/H2O2 monooxygenation
Target Compound Data0% incorporation (complete resistance to standard monooxygenation)
Comparator Or Baseline2-Methylindole (75% incorporation)
Quantified DifferenceAbsolute suppression of the standard pyrrole monooxygenation pathway
ConditionsAerobic reaction with IDOFe3+ and H218O2

For pharmaceutical applications where oxidative degradation of the indole core is a liability, the 2,3-dimethyl configuration provides a proven structural shield against standard peroxygenase activity.

Direct Benzene-Ring Functionalization (C5/C6)

Because the highly reactive C2 and C3 positions are blocked, 2,3-dimethylindole is the ideal starting material for synthesizing C5 or C6-substituted indole derivatives. This is critical for manufacturing specific active pharmaceutical ingredients (APIs) where pyrrole-ring reactions would otherwise destroy the yield [1].

Synthesis of N-Alkylated Indole Building Blocks

The steric and electronic blocking of the C2/C3 positions allows for clean, high-yield N1-alkylation. This makes the compound a preferred precursor for developing N-substituted agrochemicals and specialty materials that require precise structural control[2].

Oxidation-Resistant Materials and Dyes

The inability of 2,3-dimethylindole to undergo standard C3-peroxidation makes it a superior core for developing stable dyes, photo-induced electron transfer (PET) donors, and electroactive polymers where the indole ring must remain intact under oxidative stress[3].

XLogP3

2.8

Boiling Point

285.0 °C

LogP

3.05 (LogP)

Melting Point

106.0 °C

UNII

TFW7O9HWZK

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

91-55-4

Wikipedia

2,3-dimethylindole

General Manufacturing Information

1H-Indole, 2,3-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers

A I Novaira, V Avila, G G Montich, C M Previtali
PMID: 11386677   DOI: 10.1016/s1011-1344(01)00112-9

Abstract

The quenching of anthracene fluorescence by indole, 1,2-dimethylindole (DMI), tryptophan (Trp) and indole 3-acetic acid (IAA) in palmitoyloleoylphosphatidylcholine (POPC) lipid bilayers was investigated. A very efficient quenching of the anthracene fluorescence in the lipid membrane is observed. Stern-Volmer plots are linear for DMI but present a downward curvature for the other quenchers. This was interpreted as an indication of the presence of an inaccessible fraction of anthracene molecules. By a modified Stern-Volmer analysis the fraction accessible to the quenchers and the quenching constant were determined. The changes in the fluorescence emission spectrum of indole and DMI have been used to calculate the partition constants of these probes into the membranes, and bimolecular quenching rate constants were determined in terms of the local concentration of quencher in the lipid bilayer. The rate constants are lower than those in homogeneous solvents, which may be ascribed to a higher viscosity of the bilayer. No changes in the emission spectra of Trp and IAA are observed in the presence of vesicles, indicating that these probes locate preferentially in the aqueous phase, or in close proximity to the vesicular external interface in a medium resembling pure water. In these cases quenching rate constants were determined in terms of the analytical concentration. In the quenching by DMI a new, red shifted, emission band appears; it is similar to that observed in non-polar solvents and it is ascribable to an exciplex emission. The exciplex band is absent in the quenching by IAA and Trp and only very weakly present when the quencher is indole. From the position of the maximum of the exciplex emission, a relatively high local polarity could be estimated for the region of the bilayer where the quenching reaction takes place.


Resolution of heterogeneous fluorescence from proteins and aromatic amino acids by phase-sensitive detection of fluorescence

J R Lakowicz, H Cherek
PMID: 7240209   DOI:

Abstract




Unbiased high-throughput screening of reactive metabolites on the linear ion trap mass spectrometer using polarity switch and mass tag triggered data-dependent acquisition

Zhengyin Yan, Gary W Caldwell, Noureddine Maher
PMID: 18642850   DOI: 10.1021/ac800887h

Abstract

Constant neutral loss (CNL) and precursor ion (PI) scan have been widely used for the in vitro screening of glutathione conjugates derived from reactive metabolites, but these two methods are only applicable to triple quadrupole or hybrid triple quadrupole mass spectrometers. Additionally, the success of CNL and PI scanning largely depends on structure and CID fragmentation pathways of GSH conjugates. In the present study, a highly efficient methodology has been developed as an alternative approach for high-throughput screening and structural characterization of reactive metabolites using the linear ion trap mass spectrometer. In microsomal incubations, a mixture of glutathione [GSH, gamma-glutamyl-cystein-glycin] and the stable-isotope labeled compound [GSX, gamma-glutamyl-cystein-glycin-(13)C2-(15)N] was used to trap reactive metabolites, resulting in formation of both labeled and unlabeled conjugates at a given isotopic ratio. A mass difference of 3.0 Da between the natural and labeled GSH conjugate (mass tag) at a fixed isotopic ratio constitutes a unique mass pattern that can selectively trigger the data-dependent MS(2) scan of both isotopic partner ions, respectively. In order to eliminate the response bias of GSH adducts in the positive and negative mode, a polarity switch is executed between the mass tag-triggered data dependent MS(2) scan, and thus ESI- and ESI+ MS(2) spectra of both labeled and nonlabeled GSH conjugates are obtained in a single LC-MS run. Unambiguous identification of glutathione adducts was readily achieved with great confidence by MS(2) spectra of both labeled and unlabeled conjugates. Reliability of this method was vigorously validated using several model compounds that are known to form reactive metabolites. This approach is not based on the appearance of a particular product ion such as MH(+) - 129 and anion at m/z 272, whose formation can be structure-dependent and sensitive to the collision energy level; therefore, the present method can be suitable for unbiased screening of any reactive metabolites, regardless of their CID fragmentation pathways. Additionally, this methodology can potentially be applied to triple quadrupole or hybrid triple quadrupole mass spectrometers.


Conversion of carbazole carboxamide based reversible inhibitors of Bruton's tyrosine kinase (BTK) into potent, selective irreversible inhibitors in the carbazole, tetrahydrocarbazole, and a new 2,3-dimethylindole series

Qingjie Liu, Douglas G Batt, Charu Chaudhry, Jonathan S Lippy, Mark A Pattoli, Neha Surti, Songmei Xu, Percy H Carter, James R Burke, Joseph A Tino
PMID: 30097367   DOI: 10.1016/j.bmcl.2018.07.041

Abstract

Incorporation of a suitably-placed electrophilic group transformed a series of reversible BTK inhibitors based on carbazole-1-carboxamide and tetrahydrocarbazole-1-carboxamide into potent, irreversible inhibitors. Removal of one ring from the core of these compounds provided a potent irreversible series of 2,3-dimethylindole-7-carboxamides having excellent potency and improved selectivity, with the additional advantages of reduced lipophilicity and molecular weight.


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